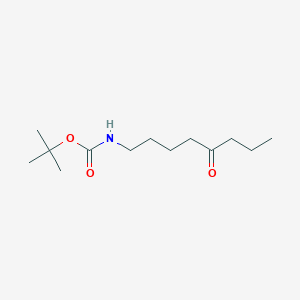
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biochemical and pharmacological properties It is characterized by a purine base linked to a ribose sugar, which is further phosphorylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base via a glycosidic bond, often using a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar, which can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Aplicaciones Científicas De Investigación
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and signaling.
Pathways: It can modulate pathways related to DNA replication, repair, and transcription, thereby influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Contains a guanine base instead of the purine base in the compound.
Cytidine Monophosphate (CMP): Contains a cytosine base.
Uniqueness
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-((3-methylbut-3-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate is unique due to its specific purine base and the presence of the 3-methylbut-3-en-1-yl group, which imparts distinct biochemical properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H20N5Na2O7P |
|---|---|
Peso molecular |
459.30 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H22N5O7P.2Na/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25;;/h6-7,9,11-12,15,21-22H,1,3-5H2,2H3,(H,16,17,18)(H2,23,24,25);;/q;2*+1/p-2/t9-,11-,12-,15-;;/m1../s1 |
Clave InChI |
VAQIKJXIMBVMAK-DEHVKTTJSA-L |
SMILES isomérico |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canónico |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
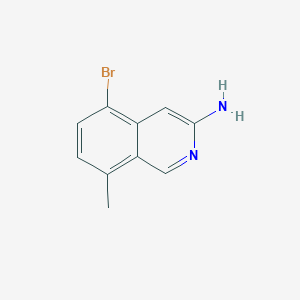

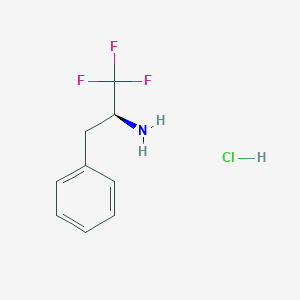

![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)
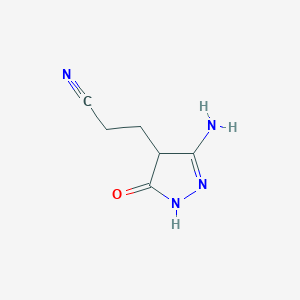
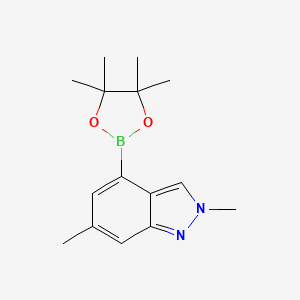
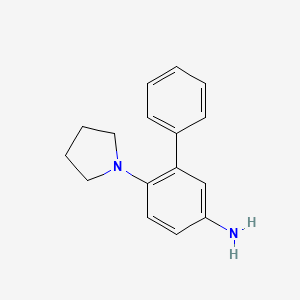
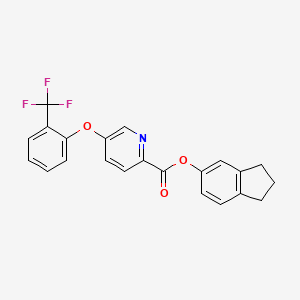

![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
